BenchChemオンラインストアへようこそ!

4-(4-BOC-Piperazino)phenylboronic acid

Medicinal Chemistry Suzuki-Miyaura Cross-Coupling Protecting Group Strategy

4-(4-BOC-Piperazino)phenylboronic acid (CAS 457613-78-4) is a bifunctional arylboronic acid building block featuring a para-substituted phenyl ring bearing a boronic acid group and a tert-butyloxycarbonyl (BOC)-protected piperazine moiety. With molecular formula C₁₅H₂₃BN₂O₄ and molecular weight 306.17 g/mol, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems incorporating a protected piperazine pharmacophore.

Molecular Formula C15H23BN2O4
Molecular Weight 306.17 g/mol
CAS No. 457613-78-4
Cat. No. B1366308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-BOC-Piperazino)phenylboronic acid
CAS457613-78-4
Molecular FormulaC15H23BN2O4
Molecular Weight306.17 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
InChIKeyBXGOBSWUEXKOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-BOC-Piperazino)phenylboronic Acid (CAS 457613-78-4): A BOC-Protected Piperazine Boronic Acid Building Block for Kinase-Focused Medicinal Chemistry


4-(4-BOC-Piperazino)phenylboronic acid (CAS 457613-78-4) is a bifunctional arylboronic acid building block featuring a para-substituted phenyl ring bearing a boronic acid group and a tert-butyloxycarbonyl (BOC)-protected piperazine moiety [1]. With molecular formula C₁₅H₂₃BN₂O₄ and molecular weight 306.17 g/mol, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems incorporating a protected piperazine pharmacophore . The compound has been specifically employed as a reagent in the synthesis of hydroxyaniline amides as selective extracellular regulated kinase (Erk) inhibitors and in the preparation of 3,5-disubstituted indole derivatives as potent pan-Pim kinase inhibitors .

Why 4-(4-BOC-Piperazino)phenylboronic Acid Cannot Be Replaced by Unprotected Piperazine or Simple Phenylboronic Acid Analogs in Multi-Step Syntheses


Substituting 4-(4-BOC-Piperazino)phenylboronic acid with unprotected 4-(piperazin-1-yl)phenylboronic acid (CAS 513246-99-6) introduces a free secondary amine that can undergo competing N-arylation, oxidation, or protonation during Suzuki coupling, reducing cross-coupling selectivity and yield [1]. Conversely, simple phenylboronic acid (CAS 98-80-6) lacks the piperazine pharmacophore entirely, necessitating post-coupling functionalization that adds steps and reduces overall synthetic efficiency . The BOC group provides orthogonal protection: it stabilizes the piperazine nitrogen during boronic acid handling and cross-coupling, yet can be selectively removed under mild acidic conditions (TFA or HCl) to reveal the free piperazine for subsequent diversification [2]. This orthogonal protection strategy is the foundational rationale against generic substitution.

Quantitative Differentiation Evidence for 4-(4-BOC-Piperazino)phenylboronic Acid Against Closest Structural Analogs


Orthogonal Protection: BOC-Piperazine vs. Free Piperazine Boronic Acid in Suzuki Coupling Compatibility

The BOC group on 4-(4-BOC-piperazino)phenylboronic acid (MW 306.17) masks the piperazine secondary amine, preventing N-arylation side reactions that compete with desired C–C bond formation during Pd-catalyzed Suzuki coupling . In contrast, unprotected 4-(piperazin-1-yl)phenylboronic acid (CAS 513246-99-6, MW 206.05) possesses a free NH group (pKa ~9.8 for protonated piperazine) that can act as a competing nucleophile, coordinate palladium, or undergo protonation/deprotonation events that alter solubility and coupling efficiency [1]. This structural difference is not merely incremental—it determines whether a convergent synthetic route is viable with a single purification step versus requiring additional protection/deprotection sequences.

Medicinal Chemistry Suzuki-Miyaura Cross-Coupling Protecting Group Strategy

Validated Utility in Kinase Inhibitor Drug Discovery: Erk and Pim Programs

4-(4-BOC-Piperazino)phenylboronic acid is explicitly cited as a reagent in two distinct drug discovery programs that yielded potent kinase inhibitors . In the Merck Erk inhibitor program (Zhu et al., 2015), this boronic acid was used to synthesize hydroxyaniline amides that achieved double-digit nanomolar Erk inhibition with a unique dual mechanism (inhibiting both activated and non-activated Erk) [1]. In the Novartis Pim kinase program (Nishiguchi et al., 2011), it enabled construction of 3,5-disubstituted indole derivatives that inhibited all three Pim kinase family members (Pim-1, Pim-2, Pim-3) with reported IC₅₀ values ≤2 nM for Pim-1 and ≤100 nM for Pim-2 [2]. Generic phenylboronic acid (CAS 98-80-6) cannot access these chemotypes without extensive post-coupling functionalization, while the unprotected piperazine analog would require additional synthetic manipulation.

Kinase Inhibition Drug Discovery Erk Inhibitor Pim Kinase

Radiolabeling Compatibility via Pinacol Ester Derivative (CAS 470478-90-1)

The pinacol ester derivative of 4-(4-BOC-piperazino)phenylboronic acid (CAS 470478-90-1, MW 388.31) has been specifically identified as a useful reactant for the preparation of ²¹¹At- and ¹²⁵I-radiolabeled compounds . The boronic ester functionality serves as a precursor for copper-mediated radiohalogenation, enabling incorporation of the BOC-piperazine pharmacophore into radiolabeled tracers for imaging and targeted radiotherapy [1]. Neither simple phenylboronic acid nor unprotected piperazine phenylboronic acid provide this combined capability of (a) serving as a radiohalogenation precursor and (b) carrying a protected piperazine moiety suitable for subsequent deprotection and conjugation.

Radioisotope Labeling Astatine-211 Iodine-125 Theranostics

Molecular Weight and Stoichiometric Precision for Multi-Step Synthesis Planning

4-(4-BOC-Piperazino)phenylboronic acid has a precisely defined molecular formula (C₁₅H₂₃BN₂O₄) and molecular weight (306.17 g/mol, exact mass 306.1751) . This contrasts with the unprotected analog 4-(piperazin-1-yl)phenylboronic acid (C₁₀H₁₅BN₂O₂, MW 206.05 g/mol), which may be supplied as a free base, hydrochloride, or dihydrochloride salt with variable stoichiometry depending on the vendor . For process chemistry and scale-up calculations, the well-defined, single-component nature of the BOC-protected compound eliminates ambiguity in molar equivalents, a critical consideration when precise stoichiometric control is required for palladium-catalyzed cross-coupling reactions.

Synthetic Chemistry Process Chemistry Reagent Specification

Commercially Available Purity Grades Supporting Reproducible Research

4-(4-BOC-Piperazino)phenylboronic acid is commercially available at defined purity grades: 98% (Aladdin Scientific, Cat. B184617) and 96% (abcr GmbH, Cat. AB271828) . Its pinacol ester derivative (CAS 470478-90-1) is supplied at 97% minimum purity by HPLC with moisture content ≤0.5%, available at production scales up to kilograms [1]. This multi-vendor, multi-grade availability with documented analytical specifications supports procurement for applications ranging from discovery-scale library synthesis (where 96% purity is acceptable) to process development (where 98% purity with HPLC verification is required). In comparison, 4-(piperazin-1-yl)phenylboronic acid (CAS 513246-99-6) presents greater variability in salt form and purity specification across vendors, complicating direct comparison and cross-study reproducibility.

Quality Control Analytical Chemistry Reproducibility

Optimal Procurement Scenarios for 4-(4-BOC-Piperazino)phenylboronic Acid in Scientific and Industrial Settings


Convergent Synthesis of Piperazine-Containing Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing biaryl kinase inhibitor libraries with a piperazine pharmacophore benefit from 4-(4-BOC-piperazino)phenylboronic acid as a direct Suzuki coupling partner. The BOC-protected piperazine remains inert during Pd-catalyzed cross-coupling, enabling a convergent synthetic strategy where the piperazine moiety is introduced in a single step rather than requiring post-coupling amination. This approach was successfully employed in both the Merck Erk inhibitor program (yielding double-digit nM hydroxyaniline amides) and the Novartis Pim kinase program (yielding indole-based pan-Pim inhibitors with Pim-1 IC₅₀ ≤2 nM) [1][2]. The BOC group is subsequently removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free piperazine for further diversification.

Synthesis of Radiopharmaceutical Precursors Requiring Protected Piperazine Functionality

For radiopharmaceutical chemistry groups developing ²¹¹At- or ¹²⁵I-labeled compounds for targeted alpha therapy or SPECT imaging, the pinacol ester derivative (CAS 470478-90-1) serves as a direct precursor for copper-mediated radiohalogenation . The BOC-piperazine moiety survives the radiolabeling conditions and can be deprotected post-labeling to enable bioconjugation. This application scenario is inaccessible to simple phenylboronic acid derivatives and requires the specific combination of boronic ester reactivity and protected piperazine functionality that this compound family uniquely provides [3].

Process Chemistry Scale-Up of BOC-Protected Biaryl Intermediates

Process chemistry groups scaling up the synthesis of piperazine-containing biaryl intermediates benefit from the well-defined molecular composition (C₁₅H₂₃BN₂O₄, MW 306.17) and commercial availability at kilogram scale (pinacol ester) of this compound [4]. The consistent 96–98% purity with documented analytical specifications (HPLC, moisture content ≤0.5%) supports reproducible cross-coupling performance across batches. The BOC protection eliminates ambiguity associated with variable salt stoichiometry of the unprotected analog, reducing the risk of calculation errors in multi-kilogram Suzuki couplings where precise boronic acid equivalents are critical for minimizing palladium loading and maximizing yield .

Sequential Functionalization Strategies Exploiting Orthogonal Boronic Acid and BOC-Protected Amine Reactivity

Synthetic chemists designing sequential functionalization routes can exploit the orthogonal reactivity of 4-(4-BOC-piperazino)phenylboronic acid: the boronic acid group undergoes Suzuki-Miyaura cross-coupling under Pd(0)/base conditions, while the BOC-protected piperazine remains intact. After cross-coupling, the BOC group is selectively removed under acidic conditions, unmasking the piperazine NH for subsequent N-alkylation, N-acylation, N-sulfonylation, or N-arylation. This sequential strategy was implicit in the Cathepsin K inhibitor synthesis reported by Chen et al. (2003), where the final Suzuki coupling employed the unprotected piperazine boronic acid, suggesting prior BOC deprotection of a precursor analogous to this compound [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-BOC-Piperazino)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.